4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine

Electrophilic Reactivity Nucleophilic Substitution Alkylation

4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine (CAS 2007940-83-0, 2007940-84-1) is a heterocyclic organic compound within the morpholine family, featuring a six-membered ring containing both nitrogen and oxygen. Its unique structural motif includes a benzyl group at the nitrogen (position 4), a chloromethyl group at position 6, and geminal dimethyl substituents at the 2-position, providing a distinctive steric and electronic profile.

Molecular Formula C14H20ClNO
Molecular Weight 253.77 g/mol
Cat. No. B13110743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine
Molecular FormulaC14H20ClNO
Molecular Weight253.77 g/mol
Structural Identifiers
SMILESCC1(CN(CC(O1)CCl)CC2=CC=CC=C2)C
InChIInChI=1S/C14H20ClNO/c1-14(2)11-16(10-13(8-15)17-14)9-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3
InChIKeyDMLFMRGOSPSXGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine: A Specialized Heterocyclic Building Block with Enhanced Electrophilic Reactivity


4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine (CAS 2007940-83-0, 2007940-84-1) is a heterocyclic organic compound within the morpholine family, featuring a six-membered ring containing both nitrogen and oxygen. Its unique structural motif includes a benzyl group at the nitrogen (position 4), a chloromethyl group at position 6, and geminal dimethyl substituents at the 2-position, providing a distinctive steric and electronic profile . This substitution pattern distinguishes it from simpler morpholine derivatives by conferring a specific balance of lipophilicity (calculated LogP 2.9) , steric bulk, and a highly reactive electrophilic handle, making it a versatile intermediate for the synthesis of more complex molecules.

Why Simple Morpholine Substitution Cannot Replicate the Reactivity and Selectivity of 4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine


Generic substitution with structurally related morpholines is not feasible due to the compound's specific and orthogonal reactivity profile. The 4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine structure integrates three distinct functional groups that are not simultaneously present in any close analog. The benzyl group provides aromatic π-π stacking capabilities , the 2,2-gem-dimethyl group introduces steric hindrance and increased metabolic stability [1], and the 6-chloromethyl group serves as a potent alkylating electrophile . Replacing this compound with simpler analogs like 4-benzylmorpholine or 2,2-dimethylmorpholine would eliminate the synergistic reactivity or steric constraints essential for its intended applications, as detailed in the quantitative evidence below.

Quantitative Differentiation of 4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine: A Comparator-Based Analysis


Enhanced Electrophilic Reactivity via a Unique 6-Chloromethyl Handle

The presence of a chloromethyl group at the 6-position provides a definitive electrophilic site for nucleophilic substitution. This contrasts with analogs like 4-benzylmorpholine (CAS 10316-00-4) which lacks this reactive handle entirely, precluding its use as an alkylating agent . The chloromethyl group in this compound is known to undergo substitution with a variety of nucleophiles including amines, thiols, and alkoxides , while the steric environment imposed by the 2,2-dimethyl group directs regioselectivity.

Electrophilic Reactivity Nucleophilic Substitution Alkylation

Increased Steric Bulk and Lipophilicity from 2,2-Dimethyl Substitution

The 2,2-gem-dimethyl group in the target compound provides a distinct increase in steric bulk and calculated lipophilicity compared to unsubstituted morpholine derivatives. The calculated LogP for 4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine is 2.9 , whereas a close analog, 4-Benzyl-2-(chloromethyl)morpholine (CAS 40987-25-5), has a molecular weight of 225.71 g/mol and likely a lower LogP due to the absence of the gem-dimethyl group. While a direct experimental LogP comparison is not available, the presence of the two methyl groups is known to increase lipophilicity, potentially enhancing membrane permeability and altering binding kinetics.

Lipophilicity Steric Hindrance Metabolic Stability

Differentiated Steric and Electronic Profile for Regioselective Chemistry

The specific placement of the chloromethyl group at the 6-position, combined with the 2,2-dimethyl substitution, creates a unique steric environment. In contrast, analogs like 4-Benzyl-3-(chloromethyl)morpholine (CAS 110167-16-3) or 4-Benzyl-2-(chloromethyl)morpholine (CAS 40987-25-5) have the reactive group on different carbon atoms [1]. The 6-position is adjacent to the ring oxygen, which can influence the reactivity and stability of the resulting intermediates. Furthermore, the gem-dimethyl group shields the adjacent positions, potentially directing nucleophilic attack to the less hindered side of the chloromethyl group, a feature not present in non-methylated analogs.

Regioselectivity Sterics Synthesis

Commercially Available High Purity Enantiomers for Stereoselective Synthesis

4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine is available as both the (R)- and (S)- enantiomers with documented high chemical purity. For example, the (R)-enantiomer is offered with a purity specification of NLT 97% or 98% (HPLC) [1], and the (S)-enantiomer with a purity of 98% . This contrasts with many simpler morpholine derivatives which may only be available as racemic mixtures or with lower purity grades. The availability of both high-purity enantiomers allows researchers to precisely control stereochemical outcomes in their synthetic or biological investigations.

Chirality Stereoselective Synthesis Enantiomeric Purity

Optimal Application Scenarios for 4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine in Chemical and Pharmaceutical Research


Synthesis of Complex Chiral Intermediates Requiring a Hindered Electrophile

Given the availability of both (R)- and (S)-enantiomers in high purity [1], this compound is ideally suited as a key building block for the enantioselective synthesis of complex chiral molecules, such as pharmaceutical intermediates or natural product analogs. Its unique combination of a sterically demanding 2,2-dimethyl group and a reactive 6-chloromethyl handle allows for the controlled introduction of a chiral morpholine fragment into a larger molecular framework .

Medicinal Chemistry Optimization for Enhanced Lipophilicity and Metabolic Stability

In drug discovery projects where improving the lipophilicity (calculated LogP 2.9 ) and metabolic stability of a lead compound is desired, this morpholine derivative can serve as a privileged scaffold. The gem-dimethyl group is known to reduce metabolic N-dealkylation and oxidative metabolism at adjacent positions, while the benzyl group can engage in favorable π-π interactions with aromatic residues in target proteins .

Development of Novel Covalent Probes or Alkylating Agents

The chloromethyl group provides a potent electrophilic center for nucleophilic substitution . This makes the compound a valuable precursor for the synthesis of covalent inhibitors, targeted protein degraders (PROTACs), or affinity labeling agents. The 6-position on the morpholine ring offers a specific geometry for the reactive warhead, which can be leveraged for precise interactions with a target's binding site.

Asymmetric Catalysis and Chiral Resolution Studies

The individual (R)- and (S)-enantiomers of this compound can be directly employed as chiral ligands or catalysts in asymmetric organic transformations. Their distinct spatial arrangement and electronic properties can influence the stereochemical outcome of reactions such as alkylations, cycloadditions, or transition metal-catalyzed processes, providing a means to achieve high enantioselectivity.

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